molecular formula C11H14O4 B8634301 4-(2-Methoxyethoxy)-3-methylbenzoic acid

4-(2-Methoxyethoxy)-3-methylbenzoic acid

Cat. No.: B8634301
M. Wt: 210.23 g/mol
InChI Key: BRMOOSPZBMIBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methoxyethoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. The methoxyethoxy substituent introduces hydrophilic and hydrogen-bonding capabilities, while the methyl group enhances steric effects and lipophilicity. This compound is structurally analogous to several pharmacologically relevant benzoic acid derivatives, such as drug intermediates and agrochemicals.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2-methoxyethoxy)-3-methylbenzoic acid

InChI

InChI=1S/C11H14O4/c1-8-7-9(11(12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13)

InChI Key

BRMOOSPZBMIBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methoxyethoxy group in the target compound enhances water solubility compared to purely hydrophobic substituents like benzyloxy .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 4-(2-methoxyethoxy)-3-methylbenzenamine (a related amine) exhibits enhanced aqueous solubility due to ionic character . By analogy, the free acid form of 4-(2-methoxyethoxy)-3-methylbenzoic acid may display moderate solubility in polar organic solvents (e.g., ethanol, DMSO).
  • Stability : Methoxyethoxy groups are generally stable under acidic conditions but may undergo hydrolysis in strong bases, contrasting with the hydrolytic sensitivity of esters (e.g., triflusulfuron’s trifluoroethoxy group in ).

Data Tables

Table 2: Stability and Reactivity

Parameter This compound 4-Hydroxy-3-methylbenzoic Acid
Acidic Hydrolysis Resistant Resistant
Basic Hydrolysis Possible methoxyethoxy cleavage Stable
Photostability Likely stable Stable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.